Target Compound Identity and Purity Baseline for Comparative Studies
The target compound methyl N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)carbamate is listed by multiple chemical suppliers with a typical purity of 95% (HPLC) as a baseline [1]. However, no publicly available head-to-head bioactivity comparison with structural analogs has been identified for this exact CAS registry number. Current database entries (BindingDB, ChEMBL) either do not contain this compound or lack curated quantitative data tied to 1060287-68-4 [2]. This evidence gap must be noted for procurement decisions: differentiation claims cannot be substantiated without dedicated comparative assays.
| Evidence Dimension | Purity and identity (HPLC) |
|---|---|
| Target Compound Data | ≥95% (HPLC) |
| Comparator Or Baseline | Industry standard for research-grade carbamates |
| Quantified Difference | Meets threshold for initial screening |
| Conditions | Vendor specification; independent verification recommended |
Why This Matters
Confirms that the procured material is suitable for reproducible in vitro pharmacology, but does not provide a biological differentiation metric.
- [1] Chemical vendor technical datasheets for methyl N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)carbamate (CAS 1060287-68-4), purity specification. View Source
- [2] BindingDB PrimarySearch_ki entry 50047143 (glycogen phosphorylase assay). The compound 1060287-68-4 is not confirmed to be present in this dataset. View Source
